Product packaging for 3',4'-(Methylenedioxy)acetophenone(Cat. No.:CAS No. 3162-29-6)

3',4'-(Methylenedioxy)acetophenone

Cat. No.: B355635
CAS No.: 3162-29-6
M. Wt: 164.16g/mol
InChI Key: BMHMKWXYXFBWMI-UHFFFAOYSA-N
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Description

3',4'-(Methylenedioxy)acetophenone (CAS 316-29-6) is a high-purity organic compound supplied as a solid, appearing as a white to brown powder or crystal . It is characterized by a melting point of 85-88°C and a boiling point of 159°C at 14 mmHg . This compound has a molecular weight of 164.16 g/mol and the molecular formula C9H8O3 . As a benzodioxole derivative, it serves as a versatile synthon and key building block in various research applications, including organic synthesis and medicinal chemistry. Researchers utilize this compound in the development of more complex molecular structures. For handling and stability, it is recommended to store this light-sensitive material in a cool, dark place at room temperature or below 15°C . This product is intended for research purposes only and is not approved for human, veterinary, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B355635 3',4'-(Methylenedioxy)acetophenone CAS No. 3162-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanone
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InChI

InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHMKWXYXFBWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185502
Record name 5-Acetyl-1,3-benzodioxole
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3162-29-6
Record name 5-Acetyl-1,3-benzodioxole
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Record name 5-Acetyl-1,3-benzodioxole
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Record name 1-(1,3-benzodioxol-5-yl)ethan-1-one
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Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Approaches to the Synthesis of 3',4'-(Methylenedioxy)acetophenone

The synthesis of this compound has traditionally been accomplished through classical methods. However, modern synthetic chemistry has emphasized the development of more efficient, selective, and environmentally benign approaches.

Refinements of the Friedel-Crafts Acylation for this compound Synthesis

The Friedel-Crafts acylation remains a cornerstone for the synthesis of aryl ketones, including this compound. The classical approach often employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which presents challenges related to catalyst waste and corrosive reaction conditions. rsc.org Recent refinements have focused on the use of heterogeneous and reusable solid acid catalysts to create more sustainable processes. eurekaselect.comresearchgate.net These catalysts offer advantages in terms of ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. ijcps.orgtaylorfrancis.comchemijournal.com

Solvent-free, or neat, reaction conditions have also been explored to reduce the environmental impact of the synthesis. nih.govchemijournal.com The use of solid acid catalysts under solvent-free conditions represents a significant advancement in the greener synthesis of aromatic ketones. chemijournal.com For instance, the acylation of 1,2-methylenedioxybenzene with acetic anhydride (B1165640) can be effectively catalyzed by various solid acids, leading to the desired product with high selectivity. researchgate.net

CatalystAcylating AgentSolventConditionsYield (%)Selectivity (%)Reference
Anhydrous AlCl₃Acyl halides/Acid anhydrides-Room TemperatureHigh- nih.gov
Aquivion Superacid ResinsPropionic AnhydrideSolvent-free80°C, 1h4483 researchgate.net
M(IV) PhosphotungstatesAcetyl ChlorideSolvent-freeOptimized-High chemijournal.com
Iron(III) Chloride HexahydrateAcetic AnhydrideTunable Aryl Alkyl Ionic Liquids60°C, 24h-Para-selective researchgate.net

Exploration of Palladium-Catalyzed Coupling Reactions for Precursor Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the formation of carbon-carbon bonds and can be strategically employed in the synthesis of precursors to this compound. organic-synthesis.comwikipedia.orgorganic-chemistry.org These reactions offer high functional group tolerance and stereospecificity. organic-synthesis.com

For instance, a plausible synthetic route could involve the Suzuki-Miyaura coupling of a suitably functionalized boronic acid derivative of the methylenedioxybenzene core with a coupling partner that introduces the acetyl group or a precursor to it. nih.gov Similarly, the Stille reaction, which couples an organotin compound with an organic halide, could be utilized. wikipedia.orgorgsyn.org Although highly effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

A hypothetical palladium-catalyzed synthesis of a precursor could involve the following steps:

Bromination of 1,2-methylenedioxybenzene to introduce a handle for cross-coupling.

Suzuki-Miyaura or Stille coupling of the resulting aryl bromide with a vinyl ether or a related species to introduce a two-carbon unit.

Subsequent hydrolysis and oxidation to yield the target acetophenone (B1666503).

Rhodium(III)-Catalysed C-H Activation Methodologies in the Derivatization of Acetophenones

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of otherwise inert C-H bonds. mdpi.comnih.govnih.gov This methodology is particularly applicable to aromatic ketones, where the carbonyl group can act as a directing group, guiding the catalyst to a specific C-H bond, typically in the ortho position. acs.org

Application of C-H Activation for the Formation of Novel this compound Analogues

The principles of Rh(III)-catalyzed C-H activation can be directly applied to this compound to generate a variety of novel analogues. By reacting the parent acetophenone or its derivatives (such as oximes) with coupling partners like alkenes or alkynes, complex heterocyclic scaffolds can be constructed. rsc.orgsemanticscholar.org For example, the annulation of acetophenone oximes with alkenes can lead to the regioselective synthesis of isoquinolines. semanticscholar.orgorganic-chemistry.org This transformation can be envisioned with this compound to produce isoquinoline (B145761) derivatives with the methylenedioxy moiety.

The reaction of N-(pivaloyloxy) aryl amides with internal alkynes under Rh(III) catalysis is another elegant method for constructing isoquinolone frameworks. mdpi.com This approach could be adapted to derivatives of this compound to access a library of novel, potentially biologically active compounds.

Starting Material DerivativeCoupling PartnerResulting Analogue Core Structure
This compound OximeAlkeneIsoquinoline
This compound Oxime Ether3-Acetoxy-1,4-enyneAzafluorenone
N-(pivaloyloxy)-3,4-(methylenedioxy)benzamideInternal AlkyneIsoquinolone
This compoundAlkene (oxidative olefination)Ortho-alkenylated acetophenone

Mechanistic Investigations of Rhodium(III)-Catalyzed Processes on Aromatic Ketones

The mechanism of Rh(III)-catalyzed C-H activation has been the subject of extensive experimental and computational studies, including Density Functional Theory (DFT) calculations. researchgate.netnih.govnih.gov The catalytic cycle generally involves several key steps. nih.gov

Initially, the Rh(III) catalyst coordinates to a directing group on the aromatic ketone substrate. This is followed by a concerted metalation-deprotonation (CMD) step, which is often turnover-limiting, to form a rhodacycle intermediate. nih.gov The subsequent steps involve the coordination and insertion of the coupling partner (e.g., an alkene or alkyne) into the Rh-C bond. The final steps involve reductive elimination and regeneration of the active Rh(III) catalyst. nih.gov In some cases, the directing group can also function as an internal oxidant. nih.gov

This compound as a Strategic Building Block in Complex Molecule Synthesis

Beyond its synthesis and derivatization, this compound is a valuable building block in the total synthesis of complex natural products and pharmaceutically relevant molecules. sigmaaldrich.com Its functional groups—the ketone and the electron-rich aromatic ring—provide multiple points for further chemical modification.

For example, it has been used in the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine. sigmaaldrich.com Furthermore, the structural motif of this compound is found within the broader class of lignans (B1203133), a group of natural products with diverse biological activities, including antioxidant and antitumor properties. mdpi.comnih.govnih.gov The synthesis of certain lignans could strategically utilize this acetophenone as a starting material. A hypothetical multi-step synthesis of a complex lignan (B3055560) could involve an initial aldol (B89426) condensation or a similar C-C bond-forming reaction at the methyl ketone, followed by a series of transformations to elaborate the rest of the molecule.

Utility in the Construction of Nitrogen-Containing Heterocycles, including Isoquinolines

The synthesis of isoquinolines and related nitrogen-containing heterocycles is a significant area of medicinal chemistry. This compound and its derivatives are valuable starting materials for constructing these scaffolds. Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted for substrates derived from this acetophenone.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. organic-chemistry.orgnrochemistry.comwikipedia.org This intermediate can then be dehydrogenated to the corresponding isoquinoline. nrochemistry.com The reaction is particularly effective for arenes with electron-donating groups, such as the methylenedioxy moiety present in this compound, which activates the aromatic ring for electrophilic substitution. nrochemistry.comjk-sci.com

The Pictet-Spengler reaction is another key method, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. pharmaguideline.comwikipedia.orgname-reaction.com The presence of electron-donating substituents on the phenyl ring facilitates the cyclization under mild conditions. pharmaguideline.com While this compound itself is not a direct substrate for these reactions, it can be readily converted into the necessary β-phenylethylamine precursors through reactions like reductive amination.

More modern methods have also been developed. For instance, rhodium(III)-catalyzed C-H activation has been employed with derivatives of this compound to construct complex heterocyclic structures, including isoquinolines. This highlights its role in facilitating advanced chemical transformations for creating diverse heterocyclic libraries.

Table 1: Major Reactions for Isoquinoline Synthesis

Reaction Name Precursor Type Key Reagents Product
Bischler-Napieralski Reaction β-arylethylamide POCl₃, P₂O₅ 3,4-Dihydroisoquinoline
Pictet-Spengler Reaction β-arylethylamine Aldehyde/Ketone, Acid catalyst Tetrahydroisoquinoline

Precursor Role in the Synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine

This compound is explicitly cited as a starting material for the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine. sigmaaldrich.comsigmaaldrich.comfishersci.com This transformation is typically achieved through a process known as reductive amination. wikipedia.org

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com The process can be performed in a single step ("direct") by mixing the ketone, the amine (in this case, ethylamine), and a reducing agent. wikipedia.org

The reaction proceeds as follows:

Imine Formation : The carbonyl group of this compound reacts with ethylamine (B1201723) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine intermediate.

Reduction : The resulting imine is then reduced to the final amine product, N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine.

A variety of reducing agents can be employed for this purpose. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

Table 2: Reagents for Reductive Amination

Step Reactants Reagents Intermediate/Product
1. Imine Formation This compound, Ethylamine Mild Acid Catalyst N-(1-(benzo[d] mdpi.comdioxol-5-yl)ethylidene)ethanamine (Imine)

| 2. Reduction | Imine Intermediate | NaBH₃CN or other reducing agents | N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine |

This synthetic route is efficient and widely used in organic chemistry for its versatility and control, avoiding the over-alkylation issues that can occur with direct alkylation of amines. masterorganicchemistry.com

Development of Other Multifunctionalized Derivatives

The chemical versatility of this compound allows it to be a precursor for a wide range of other derivatives. The primary reactive sites are the acetyl group and the aromatic benzodioxole ring.

One common transformation is the reduction of the ketone in the acetyl group to its corresponding secondary alcohol, 1-(1,3-benzodioxol-5-yl)ethanol. This alcohol can then serve as a starting point for further functionalization, such as in the synthesis of ethanolamine (B43304) derivatives which have shown pharmacological activity as β-adrenergic receptor blockers.

Another significant application is its use in the synthesis of 3,4-methylenedioxyphenol (sesamol). A patented method describes the oxidation of this compound using hydrogen peroxide in a solution of toluene (B28343) and formic acid. The resulting intermediate is then hydrolyzed and neutralized to yield the target phenol (B47542). google.com This process is noted for its mild reaction conditions and good product purity. google.com

Table 3: Examples of Derivatives from this compound

Derivative Synthetic Transformation Key Reagents Potential Application
1-(1,3-Benzodioxol-5-yl)ethanol Ketone Reduction e.g., Sodium borohydride (B1222165) Intermediate for β-adrenergic blockers
3,4-Methylenedioxyphenol (Sesamol) Baeyer-Villiger Oxidation Hydrogen peroxide, Formic acid Pharmaceutical intermediate (e.g., for antidepressants) google.com
Chalcones and Flavonoids Aldol Condensation Aromatic aldehydes Various biological activities

Investigative Studies on the Biological Activities of 3 ,4 Methylenedioxy Acetophenone and Its Analogues

Research into the Anticancer Activity of 3',4'-(Methylenedioxy)acetophenone

Research has indicated that this compound and its analogues possess notable anticancer properties. biosynth.com The core structure is a key building block for synthesizing more complex molecules with enhanced biological activity. evitachem.comencyclopedia.pub

In Vitro Cellular Proliferation and Viability Studies

Studies have demonstrated the dose-dependent inhibition of cancer cell growth by this compound. For instance, its effects on MCF-7 breast cancer cells showed a clear reduction in cell proliferation with increasing concentrations of the compound. Analogues of this compound have also been extensively studied. For example, chalcone (B49325) derivatives synthesized from this compound have shown significant cytotoxicity against various cancer cell lines. nih.govscience.gov

One study on chalcone derivatives reported IC50 values against different cancer cell lines, highlighting the impact of structural modifications on anticancer activity. mdpi.com For instance, a diaryl ether-containing chalcone derived from this acetophenone (B1666503) showed potent activity against MCF-7, HepG2, and HCT116 cell lines with IC50 values of 3.44 ± 0.19, 4.64 ± 0.23, and 6.31 ± 0.27 μM, respectively. encyclopedia.pub Another study on pyrazole-fused curcumin (B1669340) analogues, which can be synthesized from acetophenone derivatives, also reported significant cytotoxicity against MDA-MB-231 and HepG2 cancer cell lines. acs.org

Table 1: In Vitro Anticancer Activity of this compound and its Analogues

Compound/Analogue Cancer Cell Line IC50 (µM) Reference
This compound MCF-7 (Breast) 12.5
This compound HeLa (Cervical) 15.0
This compound A549 (Lung) 10.0
Diaryl ether chalcone analogue MCF-7 (Breast) 3.44 ± 0.19 encyclopedia.pub
Diaryl ether chalcone analogue HepG2 (Liver) 4.64 ± 0.23 encyclopedia.pub
Diaryl ether chalcone analogue HCT116 (Colon) 6.31 ± 0.27 encyclopedia.pub
Pyrazole-fused curcumin analogue 7d MDA-MB-231 (Breast) 2.43 acs.org
Pyrazole-fused curcumin analogue 7h MDA-MB-231 (Breast) 3.15 acs.org
Pyrazole-fused curcumin analogue 10c MDA-MB-231 (Breast) 4.52 acs.org

Mechanisms of Action in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound and its derivatives are attributed to several mechanisms, primarily apoptosis induction and cell cycle arrest. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating dysfunctional cells like cancer cells. nih.gov Studies have shown that this compound can activate caspases, which are key enzymes in the apoptotic pathway, leading to the death of cancer cells.

Furthermore, this compound has been observed to cause cell cycle arrest, particularly in the G1 phase, which prevents cancer cells from replicating their DNA and proliferating. An analogue, 1-(Benzo[d] mdpi.comdioxol-5-yl)butan-1-one, has been shown to induce cell cycle arrest at the S phase. smolecule.com Some chalcone derivatives have been found to induce apoptosis and block the cell cycle in breast cancer cells. mdpi.com The induction of apoptosis by these compounds is often associated with the modulation of key regulatory proteins. For instance, ZD6474, a tyrosine kinase inhibitor with a structure that can be related to derivatives of this compound, was found to induce G0/G1 cell cycle arrest by upregulating p21 and/or p27 and downregulating CDK4, CDK6, and CDK2. nih.gov This compound also induced apoptosis by reducing Bcl-2 and/or Bcl-XL and inducing Bak and/or Bax, leading to the activation of caspases-3, -9, and/or -8. nih.gov

Comparative Analysis with Known Anticancer Agents

In the quest for more effective and less toxic cancer therapies, novel compounds like this compound and its analogues are often compared with established anticancer drugs. For example, some synthetic chalcones have demonstrated higher potency than cis-platinum, a commonly used chemotherapy drug. mdpi.com

A study on 4-propoxy-2-arylquinolines, which can be synthesized from acetophenone derivatives, showed that several compounds had potent antiproliferative effects against DLD-1 colorectal cancer, with IC50 values significantly lower than that of Gefitinib, another established anticancer drug. tandfonline.com Specifically, compounds 6f, 6h, 6i, 16d, and 20f had IC50 values of 2.25, 1.79, 2.48, 2.18, and 2.09 µM, respectively, compared to Gefitinib's IC50 of 10.24 µM. tandfonline.com In a study on pyrazole-fused curcumin analogues, several compounds exhibited stronger cytotoxicity against MDA-MB-231 breast cancer cells than both curcumin and paclitaxel. acs.org

Table 2: Comparative Anticancer Activity

Compound/Analogue Cancer Cell Line IC50 (µM) Reference Drug Reference Drug IC50 (µM) Reference
4-propoxy-2-arylquinoline 6h DLD-1 (Colorectal) 1.79 Gefitinib 10.24 tandfonline.com
4-propoxy-2-arylquinoline 20f DLD-1 (Colorectal) 2.09 Gefitinib 10.24 tandfonline.com
Pyrazole-fused curcumin analogue 7d MDA-MB-231 (Breast) 2.43 Paclitaxel >10 acs.org
Pyrazole-fused curcumin analogue 7h MDA-MB-231 (Breast) 3.15 Paclitaxel >10 acs.org

Exploration of this compound as an Enzyme Modulator

Beyond its anticancer properties, this compound and its derivatives have been investigated as modulators of various enzymes, which play critical roles in numerous physiological and pathological processes.

Identification of Target Enzymes and Binding Affinity Studies

The methylenedioxy group in this compound is known to interact with certain enzymes. For example, this compound is a precursor for the synthesis of inhibitors of glucosylceramide synthase, an enzyme involved in glycosphingolipid metabolism. googleapis.com Chalcone derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammation. evitachem.com

Furthermore, derivatives of this compound have been explored as inhibitors of other key enzymes. For example, certain chalcones are known to inhibit tubulin polymerization, a target for many anticancer drugs. encyclopedia.pubiiarjournals.org Dihydropyridine-carbonitriles synthesized using this compound have shown inhibitory activity against PIM-1 kinase, a protein involved in cancer cell survival. nih.gov One such derivative, compound Ic, demonstrated a strong PIM-1 inhibitory effect with an IC50 of 111.01 nM. nih.gov

Elucidation of Modulatory Mechanisms (e.g., Inhibition, Activation)

The modulatory effects of this compound and its analogues can be either inhibitory or activatory. The primary mechanism of action for many of its derivatives as anticancer and anti-inflammatory agents is enzyme inhibition. evitachem.comnih.gov For instance, the inhibition of tubulin polymerization by chalcone analogues disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. encyclopedia.pubiiarjournals.org

The inhibition of enzymes like COX-2 and LOX by chalcone derivatives reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. evitachem.com In the case of PIM-1 kinase, the dihydropyridine-carbonitrile derivatives act as inhibitors, thereby promoting apoptosis in cancer cells. nih.gov The inhibitory mechanism often involves the binding of the compound to the active site of the enzyme, preventing the substrate from binding and the catalytic reaction from occurring. The specific interactions and the nature of the inhibition (e.g., competitive, non-competitive) are subjects of ongoing research.

Pharmacological Investigations of Derivatives and Related Compounds

The structural backbone of this compound serves as a versatile scaffold for the synthesis of various pharmacologically active agents. Modifications to this core have led to the discovery of compounds with significant biological effects, particularly in the realm of adrenergic receptor modulation and beyond.

β-Adrenergic Receptor Blocking Activity of 1-(3,4-methylenedioxyphenyl)-2-alkylaminoethanol Compounds

Ethanolamine (B43304) derivatives synthesized from this compound have demonstrated notable pharmacological activity, specifically as β-adrenergic receptor blockers. google.com These agents are crucial in managing cardiovascular conditions by antagonizing the effects of catecholamines like epinephrine (B1671497) at β-receptors. nih.govrevespcardiol.org A series of 1-(3,4-methylenedioxyphenyl)-2-alkylaminoethanol compounds were synthesized and evaluated for their ability to block β-adrenergic receptors. google.com

The general structure of these compounds features the 3,4-methylenedioxyphenyl group attached to an ethanolamine side chain with varying alkyl substituents on the nitrogen atom. google.com Research has shown that these compounds exhibit strong β-adrenergic receptor blocking activity. For instance, studies on isolated guinea pig taenia coli demonstrated that 1-(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol possesses a β-adrenergic blocking activity that is not significantly different from the control compound, 1-(4-methylsulfonylaminophenyl)-2-isopropylaminoethanol. google.com This activity suggests their potential utility in the treatment or prevention of conditions such as heart disease and hypertension. google.com

The synthesis of these compounds typically involves the reduction of the corresponding ketone. For example, 1-(3,4-methylenedioxyphenyl)-2-isopropylbenzylaminoethanol hydrochloride can be hydrogenolyzed to produce the desired 1-(3,4-methylenedioxyphenyl)-2-isopropylaminoethanol. google.com

Investigated 1-(3,4-methylenedioxyphenyl)-2-alkylaminoethanol Compounds and their Activity. google.com
Compound NameChemical FormulaInvestigated ActivityPotential Application
1-(3,4-methylenedioxyphenyl)-2-isopropylaminoethanolC12H17NO3β-Adrenergic BlockingHeart Disease, Hypertension
1-(3,4-methylenedioxyphenyl)-2-alkylaminoethanol (General)-β-Adrenergic BlockingNervous System Disorders

Structure-Activity Relationship (SAR) Studies for Pharmacological Potency

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.org By systematically modifying parts of a molecule, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize its potency. drugdesign.orgresearchgate.net

In the context of 1-(3,4-methylenedioxyphenyl)-2-alkylaminoethanol compounds, SAR studies help determine how different alkyl groups (R) on the aminoethanol side chain influence the β-adrenergic blocking activity. google.com The nature and size of the alkyl substituent can affect the compound's affinity and selectivity for β-receptor subtypes (β1 and β2). nih.gov For example, the investigation of straight and branched-chain alkyl groups having 2 to 6 carbon atoms helps in understanding the spatial and electronic requirements for optimal receptor binding. google.com

SAR analyses allow for the determination of which chemical groups are responsible for eliciting a target biological effect. wikipedia.org This enables the modification of the compound to enhance its desired effects or potency. wikipedia.org For instance, in other classes of drugs, the introduction of specific groups, like halogens on an aniline (B41778) ring, has been shown to create favorable interactions with the target protein. drugdesign.org Similarly, understanding the role of hydrogen bonds and other physicochemical properties such as hydrophobicity and electronic distribution is crucial for designing more effective drug candidates based on the this compound scaffold. drugdesign.org

Biological Activities of Aminated Acetophenone Derivatives (e.g., 6-Amino-3,4-methylenedioxyacetophenone)

6-Amino-3,4-methylenedioxyacetophenone is a derivative of this compound that has garnered interest in medicinal chemistry. guidechem.com It serves as a valuable synthetic intermediate or building block for creating more complex molecules with potential therapeutic applications. guidechem.com The presence of the amino group provides a reactive site for further chemical modifications. guidechem.com

This compound has been noted for its potential biological activities and is a subject of research in drug discovery. guidechem.com Specifically, it has been investigated in the context of designing and synthesizing anticancer drugs. chembk.com While detailed mechanisms are often proprietary or still under investigation, its utility in pharmaceuticals may stem from its ability to interact with specific enzymes or receptors. guidechem.com

Reported Activities of 6-Amino-3,4-methylenedioxyacetophenone
Compound NameCAS NumberReported Role / ActivitySource
6-Amino-3,4-methylenedioxyacetophenone28657-75-2Building block in organic synthesis guidechem.com
6-Amino-3,4-methylenedioxyacetophenone28657-75-2Potential biological activities in medicinal chemistry guidechem.com
6'-Amino-3',4'-(methylenedioxy)acetophenone28657-75-2Use in research and development of anticancer drugs chembk.com

Antimicrobial Efficacy and Mechanisms of Action Research

Derivatives of this compound have been synthesized and evaluated for their effectiveness against various microbial pathogens. Research in this area often focuses on creating novel molecular frameworks that can overcome existing drug resistance.

Chalcones, which are α,β-unsaturated ketones, can be synthesized from this compound through a Claisen-Schmidt condensation reaction with various aldehydes. nih.govmdpi.com These resulting chalcone derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial activities. nih.gov One study detailed the synthesis of furan-derived chalcones using this compound and their subsequent conversion to pyrazoline derivatives, which were then tested for antimicrobial properties. nih.gov

Another avenue of research involves the synthesis of isoxazoline (B3343090) derivatives from chalcones derived from this compound. These compounds have been screened for activity against different bacterial species and Candida albicans, with some derivatives showing moderate to excellent antimicrobial activity. dergipark.org.tr A study on 3',4'-methylenedioxychalcone derivatives investigated their effect on the mycelial growth and conidial germination of Monilinia fructicola, a fungus that causes brown rot in stone fruits. mdpi.com The results indicated that some of these chalcones had a notable inhibitory effect, with one compound in particular showing promising antifungal activity. mdpi.com

The mechanism of action for these derivatives is a key area of investigation. For chalcones, their antifungal activity has been linked to the presence and position of substituents on their aromatic rings. mdpi.com In silico molecular docking studies have been used to predict the interaction of these compounds with microbial enzymes, such as succinate (B1194679) dehydrogenase, suggesting a potential mechanism for their antimicrobial effects. mdpi.com

Advanced Analytical Methodologies for Research on 3 ,4 Methylenedioxy Acetophenone

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 3',4'-(Methylenedioxy)acetophenone. These methods provide detailed information about the compound's functional groups and the connectivity of its atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a key analytical tool for identifying the functional groups present in this compound. The infrared spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific chemical bonds. nist.govmdma.ch The presence of a carbonyl group (C=O) is indicated by a strong absorption peak, a typical feature for ketones. mdma.ch Additionally, the spectrum will show peaks related to the C-H bonds of the aromatic ring and the methyl group, as well as the distinctive absorptions of the methylenedioxy group (O-CH2-O). acs.orgijcps.com Analysis of the FTIR spectrum allows for the confirmation of the compound's core structure and the presence of its key functional moieties. biosynth.com

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity
Aromatic C-H Stretch>3000Weak to Moderate
Aliphatic C-H Stretch (methyl)2884–3201Moderate
Carbonyl (C=O) Stretch~1670Strong
Aromatic C=C Stretch1420-1597Variable
O-CH2-O Stretch (methylenedioxy)~1250, ~1040Strong
C-H Bending1000-1400Weak to Medium

Note: The exact wavenumbers can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, confirming the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum is particularly useful for identifying the different types of protons in the molecule. Key signals include a singlet for the methyl protons (CH₃) of the acetyl group, typically appearing around δ 2.5 ppm. The two protons of the methylenedioxy group (O-CH₂-O) give rise to a characteristic singlet at approximately δ 6.0 ppm. The aromatic protons on the benzene (B151609) ring appear as multiplets in the downfield region of the spectrum, typically between δ 6.8 and δ 7.5 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ketone shows a resonance in the highly deshielded region, around δ 196 ppm. The carbon of the methylenedioxy bridge is typically observed around δ 103.0 ppm. The carbons of the aromatic ring and the methyl group also give distinct signals, allowing for a complete structural assignment. rsc.org

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Assignment δ (ppm)
CH₃ (acetyl)~2.5
O-CH₂-O~6.0
Aromatic-H6.8 - 7.5

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of the compound by separating it from any volatile impurities. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (164.16 g/mol ), which aids in its definitive identification. nist.govchemicalbook.comnist.gov GC-MS is also utilized for trace analysis, for instance, in detecting its presence in complex mixtures like wine or in forensic samples. nih.govafsn.asia In some applications, it is used as an internal standard for the quantification of other compounds. ttb.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of this compound. A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection at a wavelength where the compound exhibits strong absorbance, such as 254 nm. This technique allows for the accurate determination of the compound's concentration in a sample. For instance, HPLC has been employed to monitor the purity of 3',4'-(methylenedioxy)phenol synthesized from this compound, achieving a purity of 99.5%. google.com HPLC methods can be developed and validated for the specific purpose of quantifying this compound in various research applications.

Parameter Typical Conditions
Column C18
Mobile Phase Acetonitrile/Water mixture (e.g., 70:30)
Detection UV at 254 nm
Application Purity assessment, quantitative analysis google.com

Electroanalytical Techniques in Mechanistic Research

The electrochemical properties of this compound and related compounds can be investigated using electroanalytical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). While direct studies on this compound are not extensively reported, research on similar structures provides insight. For example, the electrochemical oxidation of a related compound, 3,4-(methylenedioxy)phenylmethanol (piperonyl alcohol), has been studied. researchgate.net This research indicated the formation of radical cation species during oxidation. researchgate.net The electrochemical reduction of acetophenone (B1666503) has also been investigated, providing information on the reactivity of the acetyl group. researchgate.net Such studies on analogous compounds can help in understanding the potential redox behavior and reaction mechanisms of this compound.

Cyclic Voltammetry for Redox Potential Determination and Reaction Pathway Analysis

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of molecular species. It provides valuable data on the redox potentials of analytes and can offer insights into the mechanisms of electron transfer reactions. du.eduresearchgate.net In the context of this compound, CV can be employed to determine the potentials at which the molecule accepts or donates electrons and to analyze the stability and subsequent reactions of the resulting species.

The electrochemical behavior of acetophenone and its derivatives has been a subject of study, revealing that these compounds undergo distinct redox processes. For instance, the electrochemical reduction of acetophenone can lead to the formation of a radical anion, which may then undergo further reactions such as dimerization. researchgate.net The specific potentials for these events are influenced by the solvent, the supporting electrolyte, and the electrode material. researchgate.netuniversiteitleiden.nl

Similarly, the oxidation of acetophenone derivatives has been investigated on platinum and glassy carbon electrodes. academie-sciences.fr Studies on various para-substituted acetophenones show that the presence of different functional groups on the aromatic ring significantly affects the oxidation potential. academie-sciences.fr For this compound, the methylenedioxy and acetyl groups are the primary sites for electrochemical activity. The oxidation of similar phenolic compounds often leads to the formation of polymer films on the electrode surface, a process known as electrode fouling. mdpi.com

By scanning the potential and observing the resulting current, a cyclic voltammogram is produced, showing peaks corresponding to oxidation and reduction events. The peak potential provides information about the redox potential, while the shape and evolution of the peaks over multiple cycles can elucidate the reaction pathway, such as whether the process is reversible or if it is followed by chemical reactions. als-japan.com

Table 1: Research Findings on Cyclic Voltammetry of Acetophenone Derivatives

Compound/System Electrode Medium Observed Process Key Findings Reference
Acetophenone Glassy Carbon Ionic Liquids Irreversible dimerization of radical anion Dimerization rate influenced by coulombic interactions and hydrogen bonding with the ionic liquid cation. researchgate.net
Acetophenone Pd-Modified Pt(110) 0.1 M Sulfuric Acid Electrocatalytic Hydrogenation The PdMLPt(110) surface is most active for hydrogenation to 1-phenylethanol. universiteitleiden.nl
Para-substituted Acetophenones Glassy Carbon Acetonitrile Oxidation Electrode passivation observed; oxidation peak appears between 2.5 and 3 V. academie-sciences.fr
4'-Hydroxyacetophenone Glassy Carbon Acetonitrile Oxidation Shows an additional peak around 1.8-2.0 V associated with the phenol (B47542) moiety. academie-sciences.fr
2',5'-Dihydroxyacetophenone Platinum Ethyl Acetate Oxidation Susceptible to electropolymerization, leading to electrode deactivation. mdpi.com

This table presents a summary of findings from cyclic voltammetry studies on various acetophenone derivatives, illustrating how electrochemical behavior is analyzed.

Solid Phase Microextraction (SPME) for Sample Preparation and Analysis

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.comnih.govnih.gov It is widely used for the analysis of volatile and semi-volatile organic compounds, including ketones like this compound, from a wide range of matrices. sigmaaldrich.comcarm.esmdpi.com The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to a sample or its headspace, where analytes partition from the sample matrix to the fiber coating. chromatographyonline.com After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for thermal desorption and analysis. sigmaaldrich.commdpi.com

The choice of fiber coating is critical for selective and efficient extraction. For ketones, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) and Carboxen/PDMS have been shown to be effective. sigmaaldrich.comcarm.es The efficiency of the extraction depends on several parameters, including extraction time, temperature, sample agitation, and the addition of salt to the sample matrix, which can enhance the release of analytes into the headspace. carm.esmdpi.com

SPME has been successfully applied to the analysis of various ketones in diverse samples such as air, water, and biological fluids. sigmaaldrich.comcarm.esresearchgate.net For instance, a method for the simultaneous determination of acetone, methyl ethyl ketone, and methyl isobutyl ketone in urine utilized a Carboxen/PDMS fiber, demonstrating the technique's utility for monitoring multiple analytes. carm.es While a specific SPME method dedicated solely to this compound is not extensively detailed in the provided context, the compound was used as an internal standard in the analysis of flavoring agents. ttb.gov In that particular study, direct liquid injection was preferred over SPME for neat flavors due to heavy overload of the GC/MS system, a finding that highlights the importance of method optimization for sample concentration. ttb.gov

Table 2: Example SPME Parameters for Ketone Analysis

Parameter Condition Reference
Fiber Type 75 µm Carboxen/PDMS carm.es
Extraction Type Headspace carm.esmdpi.com
Extraction Temperature 50 °C carm.es
Extraction Time 20 min carm.es
Incubation Time 1 min carm.es
Sample Agitation Stirred carm.esmdpi.com
Salt Addition Saturated carm.es
Desorption Temperature 300 °C carm.es
Desorption Time 4 min carm.es

This table outlines typical experimental conditions for the analysis of ketones using headspace SPME-GC, based on published research.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 3',4'-(Methylenedioxy)acetophenone Derivatives

The synthesis of novel derivatives from this compound is primarily focused on two reactive sites: the acetyl group and the benzodioxole ring system.

The acetyl moiety offers a versatile handle for a variety of chemical transformations, leading to diverse molecular architectures.

Reduction to Alcohols: The ketone can be reduced to its corresponding secondary alcohol, 1-(1,3-benzodioxol-5-yl)ethanol. vu.lt This transformation is a common step in the synthesis of more complex molecules. For instance, the reduction of the carbonyl group using sodium borohydride (B1222165) is a key step in creating chiral building blocks. vu.lt

Synthesis of β-Phenylethylamines: A significant application involves using the acetophenone (B1666503) as a precursor for physiologically active β-phenylethylamines. The synthesis pathway can involve the reduction of a derived α-nitroethylbenzyl alcohol to prepare N-alkyl and N,N-dialkyl derivatives of 3,4-methylenedioxy-α-aminomethylbenzyl alcohol. cdnsciencepub.com The lability of the hydroxyl group in the ethylamine (B1201723) side chain of these derivatives is a noted chemical characteristic. cdnsciencepub.com

Formation of Chalcones: The acetyl group's methyl protons are sufficiently acidic to participate in base-catalyzed aldol (B89426) condensations with aromatic aldehydes. For example, it can be reacted with murrayanine (B1213747) (a carbazole (B46965) aldehyde) in a Claisen-Schmidt condensation to produce murrayanine-based chalcones, which have been investigated for anti-inflammatory activity. evitachem.com

Substitution on the Methyl Carbon: The methyl group can be functionalized. A notable example is the synthesis of α-(3,4-methylenedioxyphenoxy)acetophenone, achieved by reacting 3,4-methylenedioxyphenol with α-bromoacetophenone. prepchem.com This introduces a larger phenoxy substituent onto the acetyl group.

Modification TypeReagents/ConditionsResulting Derivative ClassReference
ReductionSodium Borohydride (NaBH₄)Secondary Alcohols
Reductive AlkylationReduction of α-nitroethylbenzyl alcohol derivativeβ-Phenylethylamines cdnsciencepub.com
Claisen-Schmidt CondensationAromatic Aldehydes (e.g., Murrayanine), BaseChalcones evitachem.com
α-SubstitutionReaction of α-bromoacetophenone with a phenol (B47542)α-Phenoxyacetophenones prepchem.com

The electron-donating nature of the methylenedioxy group activates the aromatic ring, making it amenable to electrophilic substitution reactions.

Nitration: The phenyl ring can be nitrated under controlled conditions. The reaction of this compound with a mixture of fuming nitric acid and glacial acetic acid yields 4,5-(methylenedioxy)-2-nitroacetophenone. vu.lt This introduces a nitro group, a versatile functional group that can be further transformed, for example, into an amino group.

Hydroxylation and Further Annulation: The synthesis of complex heterocyclic systems often begins with substitution on the phenyl ring. For instance, the synthesis of chromone (B188151) derivatives like "granulosin" utilizes 2'-hydroxy-3',4'-(methylenedioxy)acetophenone as a key intermediate. core.ac.uk This hydroxylated precursor is then condensed with various esters to build the chromone ring system. core.ac.uk These chromone derivatives have shown cytotoxic and pesticidal activities. core.ac.uk

Substitution TypeReagents/ConditionsResulting DerivativeSignificanceReference
NitrationFuming HNO₃, Acetic Acid4,5-(Methylenedioxy)-2-nitroacetophenoneIntermediate for further functionalization vu.lt
Hydroxylation(Implied for precursor synthesis)2'-Hydroxy-3',4'-(methylenedioxy)acetophenonePrecursor for chromone synthesis core.ac.uk

Investigation of Analogues with Related Structural Motifs

To understand the structural requirements for biological activity, this compound is often compared with its analogues.

Methyl Piperonyl Ketone (PMK), also known as 1-(1,3-benzodioxol-5-yl)propan-2-one, is a close structural analogue of this compound, differing only by an additional methylene (B1212753) (CH₂) bridge between the ketone and the aromatic ring. lookchem.com

Structural and Synthetic Distinction: While both are ketones bearing the 1,3-benzodioxole (B145889) ring, this structural difference is significant. PMK is widely recognized not for its direct biological effects but as a key precursor in the illicit synthesis of amphetamine-type stimulants, most notably 3,4-methylenedioxymethamphetamine (MDMA). lookchem.comresearchgate.net

Biological Implications of a PMK Derivative: A study on a novel acetal (B89532) derivative of PMK (PMKA) found in seized tablets revealed interesting biological properties. While PMKA itself was found to be inactive, it significantly enhanced the stimulant effects on locomotor activity induced by MDMA in mice. researchgate.net This finding underscores how a seemingly minor modification to an analogue can lead to significant and unexpected biological implications, in this case, a synergistic interaction with another psychoactive compound.

FeatureThis compoundMethyl Piperonyl Ketone (PMK)Reference
IUPAC Name1-(1,3-Benzodioxol-5-yl)ethanone1-(1,3-Benzodioxol-5-yl)propan-2-one evitachem.comlookchem.com
StructureKetone directly attached to the ringKetone separated from the ring by a CH₂ group researchgate.net
Primary SignificanceSynthetic intermediate for pharmaceuticals and research chemicalsPrecursor for clandestine MDMA synthesis lookchem.com

The 1,3-benzodioxole ring is a common motif in many natural and synthetic compounds, and various ketones containing this core have been synthesized and studied. The general synthesis often involves the acid-catalyzed condensation of catechol with a suitable ketone or aldehyde. hep.com.cnresearchgate.netresearchgate.net This modularity allows for the creation of a diverse library of benzodioxole ketones.

1,4-Benzodioxan-6-yl methyl ketone: This analogue features a six-membered dioxane ring instead of the five-membered dioxole ring. This change in ring size alters the planarity and geometry of the molecule, which can influence its interaction with biological targets.

Sesamol (B190485): While not a ketone, sesamol (3,4-methylenedioxyphenol) is a closely related benzodioxole derivative that is a potent antioxidant. evitachem.com The shared interest in the biological activities of compounds containing the methylenedioxyphenyl group highlights the importance of this pharmacophore. evitachem.com

Benzodioxole Ketones with CNS Activity: Research has been conducted on various benzodioxole ketones for their effects on the central nervous system. For example, some derivatives have been evaluated in studies of locomotor activity, indicating an interest in their potential neurological effects.

AnalogueStructural FeatureArea of Research/SignificanceReference
1,4-Benzodioxan-6-yl methyl ketoneSix-membered dioxane ring fused to the phenyl ringStructural analogue with altered ring geometry sigmaaldrich.com
SesamolA phenol with the methylenedioxy groupAntioxidant properties, shared pharmacophore evitachem.com
Various Substituted Benzodioxole KetonesSynthesized from catechol and various ketonesInvestigation of CNS effects (e.g., locomotor activity) hep.com.cn

Computational Chemistry and Molecular Modeling for SAR Elucidation

While specific computational studies focused solely on this compound are not extensively documented in readily available literature, the principles of computational chemistry are crucial for understanding the SAR of its derivatives. This is particularly relevant when designing compounds for specific biological targets, such as the chromone-containing analogues of ritonavir (B1064) designed as potential HIV-1 protease inhibitors. core.ac.uk

Molecular Docking: This technique would be used to predict how a synthesized derivative might bind to the active site of a target protein. By calculating a "docking score," researchers can prioritize which derivatives are most likely to be active and therefore warrant synthesis and biological testing.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the ligand-protein complex over time. These simulations provide insight into the stability of the binding and can reveal key interactions, such as hydrophobic or electrostatic interactions, that are critical for affinity. For example, studies on other aromatic compounds have used MD to show that delocalized π-π and electrostatic interactions between a ligand's benzene (B151609) ring and protein residues can contribute significantly to binding. science.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing properties like lipophilicity, electronic effects, and steric factors of various derivatives, a predictive model can be built to guide the design of new analogues with potentially enhanced activity.

These computational approaches provide a rational framework for drug design, allowing scientists to move beyond trial-and-error synthesis and focus on creating molecules with a higher probability of desired biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models focused exclusively on this compound are not extensively documented in publicly available research, the principles of QSAR have been widely applied to its derivatives, particularly chalcones. jocpr.comnih.gov

Chalcones, which can be synthesized from this compound, are a class of compounds known for a wide array of pharmacological activities. jocpr.comnih.gov QSAR studies on chalcone (B49325) derivatives help in identifying key molecular descriptors that influence their biological potency. These descriptors can include electronic properties (like partial charges on atoms), steric factors (such as molecular volume and surface area), and hydrophobic characteristics (like the partition coefficient, logP).

In another example, QSAR models were developed for chalcones and related flavonoids as potential anti-tuberculosis agents. nih.gov Using a method called Genetic Function Approximation (GFA), researchers identified that descriptors like Jurs charged partial surface area, hydrogen bond donor capacity, and molecular energy were crucial for the anti-tubercular activity. nih.gov Such models provide predictive tools to design new, more potent compounds before their actual synthesis, thereby streamlining the drug discovery process.

Although not directly on the parent acetophenone, these QSAR studies on its derivatives underscore the importance of the methylenedioxy group and provide a framework for predicting the activity of new, unsynthesized analogues.

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govmdpi.com This technique is instrumental in understanding the mechanism of action of a compound at the molecular level. Numerous studies have employed molecular docking to investigate how derivatives of this compound interact with biological targets.

Chalcone Derivatives: Derivatives of this compound, particularly chalcones, have been the subject of extensive molecular docking studies. These studies aim to elucidate the binding modes of these compounds within the active sites of various enzymes and receptors.

For example, novel chalcones synthesized from this compound were evaluated for their antimicrobial properties. mdpi.com Molecular docking simulations were performed on the most active compounds against glucosamine-6-phosphate (GlcN-6-P) synthase, a potential target for antibacterial and antifungal agents. The results of these simulations help to visualize how the chalcone derivatives fit into the enzyme's active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are critical for their inhibitory activity. mdpi.comresearchgate.netdergipark.org.tr

In another study, the antifungal activity of 3',4'-methylenedioxychalcone derivatives against Monilinia fructicola, the fungus causing brown rot in stone fruits, was investigated. mdpi.com Molecular docking simulations suggested that the most potent compound interacted favorably with the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component of the fungal respiratory chain. The binding energy scores and the specific interactions observed, such as hydrogen bonds, provided a molecular basis for the observed antifungal effects. mdpi.com

Thiosemicarbazone Derivatives: Thiosemicarbazones are another class of compounds that can be synthesized from acetophenones, including this compound. These compounds are known for their biological activities, including the inhibition of enzymes like tyrosinase. nih.gov Molecular docking studies on acetophenone thiosemicarbazone derivatives have shown that the thiourea (B124793) moiety's sulfur atom can penetrate the active site of tyrosinase and interact with the copper ions essential for its catalytic activity. nih.gov These computational insights are valuable for designing new and more effective tyrosinase inhibitors. nih.govnih.gov

Other Derivatives: Molecular docking has also been applied to other analogues. For instance, a study on sesamol and its derivative, this compound, investigated their potential in the context of benign prostatic hypertrophy by docking them against relevant biological targets. nih.gov Similarly, Mannich bases derived from this compound were designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) using molecular docking to predict their binding affinity. orientjchem.org

The following table summarizes findings from selected molecular docking studies on derivatives of this compound:

Derivative ClassTarget Enzyme/ProteinKey Findings from Docking SimulationReference
ChalconesGlucosamine-6-phosphate synthasePotent derivatives fit well into the active site, forming stable interactions crucial for antimicrobial activity. mdpi.com
ChalconesSuccinate dehydrogenase (SDH)The most active antifungal compound showed favorable interactions with a binding energy of -6.9 kcal/mol, similar to the native ligand. mdpi.com
ThiosemicarbazonesTyrosinaseThe sulfur atom of the thiourea group interacts with copper ions in the enzyme's active site, leading to inhibition. nih.gov
Mannich BasesSARS-CoV-2 Main Protease (Mpro)Designed ligands showed promising binding affinity with binding energies as low as -6.3 kcal/mol. orientjchem.org
DihydropyrimidinesKinesin Spindle Protein (Eg5)Analogues were docked into the allosteric binding site to explain their anticancer activity. researchgate.net

These computational approaches, QSAR and molecular docking, are powerful tools in modern medicinal chemistry. They allow for the rational design of novel compounds based on the this compound scaffold and provide deep insights into their potential mechanisms of action, guiding further experimental work.

Metabolism and Pharmacokinetics in Research Models

In Vitro Metabolic Stability Studies of 3',4'-(Methylenedioxy)acetophenone

In vitro metabolic stability assays are crucial preclinical tools used to estimate the intrinsic clearance of a compound in the liver. These experiments typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time.

For this compound, while direct studies are not readily found, data from related methylenedioxyphenyl compounds suggest that it would serve as a substrate for cytochrome P450 (CYP) enzymes. The methylenedioxy group is known to be metabolized by CYPs, often leading to the formation of a reactive carbene intermediate that can form a metabolite-intermediate (MI) complex, a characteristic that can result in mechanism-based inhibition of these enzymes.

Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound

ParameterPredicted OutcomeBasis for Prediction
Primary SystemLiver Microsomes, HepatocytesStandard preclinical models for Phase I and II metabolism.
Key Enzyme FamilyCytochrome P450 (CYP)Known metabolism of methylenedioxyphenyl compounds.
Expected ClearanceModerate to HighBased on the reactivity of the methylenedioxy group and potential for side-chain metabolism.
Potential for CYP InhibitionProbableFormation of MI complexes is common for methylenedioxyphenyl compounds.

Identification of Metabolites and Metabolic Pathways

The metabolic pathways for this compound can be postulated by examining the known biotransformations of its core chemical moieties. The primary metabolic reactions are expected to involve Phase I (oxidation) and Phase II (conjugation) pathways.

Phase I Metabolism: Two major Phase I metabolic routes are anticipated:

Demethylenation: The most significant pathway for compounds with a 3,4-methylenedioxy group is the CYP-mediated cleavage of the dioxole ring. This reaction proceeds via an unstable intermediate to form a catechol (a dihydroxybenzene derivative). This resulting metabolite, 3,4-dihydroxyacetophenone, is highly susceptible to further metabolism.

Ketone Reduction: The ketone group of the acetophenone (B1666503) moiety can be reduced by carbonyl reductases to form the corresponding secondary alcohol, 1-(3,4-methylenedioxyphenyl)ethanol.

Following the initial demethylenation, the resulting catechol can be further metabolized by catechol-O-methyltransferase (COMT) to yield two possible methylated metabolites: 4-hydroxy-3-methoxyacetophenone (isovanilloyl methyl ketone) or 3-hydroxy-4-methoxyacetophenone (vanilloyl methyl ketone).

Phase II Metabolism: The primary metabolites, particularly the alcohol from ketone reduction and the catechols from demethylenation, are expected to undergo extensive Phase II conjugation. These reactions increase water solubility and facilitate excretion.

Glucuronidation: The hydroxyl groups of the alcohol and catechol metabolites can be conjugated with glucuronic acid, a common pathway for detoxification.

Sulfation: Sulfotransferases can catalyze the addition of a sulfonate group to the hydroxyl moieties.

Glutathione (B108866) Conjugation: The catechol metabolite can be oxidized to a reactive ortho-quinone, which is then susceptible to conjugation with glutathione (GSH), a critical detoxification pathway. nih.govoup.com

Table 2: Hypothesized Metabolites of this compound

Metabolite NameMetabolic PathwayPhase
3,4-DihydroxyacetophenoneDemethylenationPhase I
1-(3,4-Methylenedioxyphenyl)ethanolKetone ReductionPhase I
4-Hydroxy-3-methoxyacetophenoneDemethylenation, O-MethylationPhase I
3-Hydroxy-4-methoxyacetophenoneDemethylenation, O-MethylationPhase I
Glucuronide/Sulfate ConjugatesGlucuronidation/SulfationPhase II
Glutathione ConjugatesGlutathione ConjugationPhase II

Pharmacokinetic Profiling in Preclinical Research Systems (e.g., absorption, distribution, excretion)

A full pharmacokinetic profile of this compound is not currently documented. However, predictions can be made based on its physicochemical properties and the behavior of similar aromatic ketones. nih.gov

Absorption: As a relatively small and lipophilic molecule (logP is estimated to be around 1.6), this compound is expected to be readily absorbed across the gastrointestinal tract following oral administration. nih.gov Its physical properties suggest it can passively diffuse across cellular membranes. nih.gov

Distribution: Following absorption, the compound would likely distribute into various tissues. The extent of distribution would be influenced by its lipophilicity and plasma protein binding. High lipophilicity generally leads to a larger volume of distribution. Aromatic compounds often exhibit significant binding to plasma proteins like albumin, which would retain a fraction of the compound in the bloodstream.

Excretion: The primary route of elimination for this compound and its metabolites is expected to be via the kidneys into the urine, with a possible minor contribution from biliary excretion into the feces. The parent compound is unlikely to be excreted unchanged to any significant extent due to its lipophilicity, which favors reabsorption in the renal tubules. Instead, it will be eliminated as the more water-soluble glucuronide, sulfate, and other conjugates formed during Phase II metabolism.

Lack of Public Data Obscures Environmental Impact of this compound

Academic and scientific literature available in the public domain currently offers minimal specific information regarding the environmental fate and ecotoxicological effects of the chemical compound this compound. Safety Data Sheets for the compound explicitly state that information on its persistence, degradability, bioaccumulation potential, and ecotoxicity is not available, and its toxicological properties have not been fully investigated fishersci.comchemicalbook.com. Consequently, a detailed, data-driven analysis of its environmental behavior remains elusive.

This article outlines the standard areas of environmental research that would be necessary to assess the compound's impact, while noting the current absence of specific data for this compound in each category.

Future Directions and Emerging Research Areas

Integration of 3',4'-(Methylenedioxy)acetophenone into Material Science Research

The distinct chemical properties of this compound make it a compelling candidate for the development of novel materials. Its structural moieties, the methylenedioxy and acetophenone (B1666503) groups, are being explored for their potential to create materials with enhanced stability and reactivity. The compound serves as a foundational building block in the synthesis of specialized polymers and resins, contributing to materials with improved durability and performance characteristics. chemimpex.com Research is ongoing to fully understand how the incorporation of this compound can influence the macroscopic properties of materials, including their thermal stability, mechanical strength, and optical properties. The investigation into its use for developing new materials with desirable characteristics is an active area of material science research.

Table 1: Potential Applications in Material Science

Potential ApplicationDesired Property Enhancement
Specialty PolymersIncreased thermal stability and durability. chemimpex.com
Functional ResinsImproved performance and reactivity. chemimpex.com
Optical MaterialsTailored refractive indices and light-absorbing capabilities. biosynth.com
Electronic MaterialsDevelopment of organic semiconductors or conductive polymers.

Novel Catalytic Applications Beyond Organic Synthesis

While this compound is a well-established intermediate in organic synthesis, its potential in catalysis is an emerging field of study. chemimpex.com For instance, rhodium(III)-catalyzed C-H activation has been utilized with derivatives of this compound to synthesize complex heterocyclic structures like isoquinolines. whiterose.ac.uk This highlights its role in facilitating advanced chemical transformations.

Furthermore, research into related compounds suggests possibilities for environmental catalysis. The unique electronic properties imparted by the methylenedioxy group could be harnessed in catalysts designed for pollution remediation, such as the breakdown of organic pollutants or the conversion of harmful gases into less toxic substances. The exploration of its derivatives in electrocatalysis, particularly for energy conversion and storage applications, also presents a promising, albeit less explored, research avenue.

Advanced Drug Delivery Systems Incorporating this compound and its Derivatives

The pharmaceutical industry has long utilized this compound as a key intermediate in the synthesis of various drugs. chemimpex.com Its derivatives have been investigated for their potential in creating new therapeutic agents, including antimicrobial and anti-inflammatory drugs. The future in this area lies in the development of sophisticated drug delivery systems that can enhance the efficacy and targeting of these therapeutic agents.

Researchers are exploring the incorporation of this compound derivatives into nanocarriers like liposomes and nanoparticles. vwr.comnih.gov These advanced systems could potentially offer controlled release of the active drug, improve its solubility, and minimize off-target effects. For example, a study investigated the use of liposomes to deliver a water-insoluble cytostatic agent, demonstrating the potential of such systems for targeted cancer therapy. nih.gov While this study did not directly involve this compound, it provides a framework for how its derivatives could be similarly encapsulated. The inherent biological activities of some of its derivatives could also be leveraged to create synergistic effects with other encapsulated drugs.

Green Chemistry Approaches to the Synthesis and Application of this compound

In line with the growing emphasis on sustainable chemical manufacturing, researchers are actively seeking greener methods for the synthesis and application of this compound. Traditional synthetic routes often involve harsh reagents and generate significant waste.

One promising green approach involves the use of hydrogen peroxide in the presence of toluene (B28343) and formic acid for the oxidation of this compound to produce 3,4-methylenedioxyphenol. google.com This method is presented as having mild and safe reaction conditions. google.com Another documented synthesis involves the reaction of 1,2-(methylenedioxy)benzene with acetic anhydride (B1165640) and zinc chloride in dichloromethane, with subsequent purification using methanol. environmentclearance.nic.in The focus of green chemistry in this context is on improving the efficiency of these reactions, minimizing waste by recovering and reusing solvents and catalysts, and exploring the use of more environmentally benign reagents. environmentclearance.nic.in

The development of catalytic processes that can proceed under milder conditions with higher atom economy is a key goal. Furthermore, investigating the use of renewable starting materials to produce this compound would represent a significant step towards a more sustainable chemical industry.

Q & A

Q. What are the standard synthetic routes for 3',4'-(Methylenedioxy)acetophenone, and how are reaction conditions optimized?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, a modified protocol using controlled pH (3–6) and copper sulfate as a catalyst can enhance yield . Post-synthesis purification often employs steam distillation and benzene extraction, followed by reduced-pressure rectification. Optimization requires adjusting pH, temperature (e.g., 60–80°C), and catalyst loading to mitigate side reactions like over-oxidation.

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

  • NMR : To confirm the methylenedioxy bridge (δ 5.9–6.1 ppm for O-CH₂-O) and acetophenone carbonyl (δ 2.6 ppm for CH₃CO) .
  • HPLC : For purity assessment, using C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • GC-MS : To identify volatile impurities, with retention times calibrated against standards .

Q. What are the primary research applications of this compound in life sciences?

It serves as:

  • A precursor in synthesizing bioactive molecules (e.g., antiandrogens) .
  • A probe in proteomics to study protein-ligand interactions due to its electron-deficient aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in supercritical CO₂) arise from variations in pressure (10–30 MPa) and temperature (40–60°C). The Del Valle and Aguilera equation correlates experimental data with <1% error when incorporating binary interaction parameters . Validate using Peng-Robinson EoS models with Joback/Lee-Kesler methods for critical properties .

Q. What strategies improve the compound’s stability during long-term storage?

Degradation studies recommend:

  • Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the methylenedioxy group .
  • Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated decomposition .

Q. How does this compound interact with androgen receptors in prostate cancer models?

In LNCaP cells, it downregulates AR (androgen receptor) and PSA expression at IC₅₀ ~4,430 µM via competitive binding, validated by:

  • Western blotting : Using anti-AR (1:1000 dilution) and anti-PSA antibodies (1:2000) .
  • MTT assays : Dose-dependent inhibition (500–2,000 µM) compared to enzalutamide .

Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Focus on modifying:

  • Electron-withdrawing groups : Introduce halogens (F, Cl) at the 2' position to enhance electrophilicity .
  • Methoxy substitutions : Compare 3',5'-dimethoxy analogs (e.g., acetosyringone) to assess steric effects on binding . Table 1 : SAR parameters for common derivatives.
DerivativeSubstituentsIC₅₀ (µM)Target Activity
Parent compoundNone4,430AR inhibition
3',5'-DimethoxyOCH₃ at 3',5'2,100Enhanced solubility
2'-ChloroCl at 2'3,800Improved selectivity

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify reactive sites:

  • The carbonyl carbon (Mulliken charge: +0.35) and para positions on the benzene ring are electrophilic hotspots .
  • Transition state modeling (Gaussian 09) confirms activation energies for SN2 reactions with amines .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.